Cas no 1830573-49-3 (3,5-dimethyl-N-piperidin-4-ylisoxazole-4-sulfonamide hydrochloride)
3,5-dimethyl-N-piperidin-4-ylisoxazole-4-sulfonamide hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- starbld0032168
- 3,5-dimethyl-N-piperidin-4-yl-1,2-oxazole-4-sulfonamide;hydrochloride
- 1830573-49-3
- 3,5-Dimethyl-N-(piperidin-4-yl)isoxazole-4-sulfonamide hydrochloride
- AKOS025979615
- F2158-1703
- 3,5-dimethyl-N-piperidin-4-ylisoxazole-4-sulfonamide hydrochloride
-
- Inchi: 1S/C10H17N3O3S.ClH/c1-7-10(8(2)16-12-7)17(14,15)13-9-3-5-11-6-4-9;/h9,11,13H,3-6H2,1-2H3;1H
- InChI Key: IPZGJPCGZLSVFM-UHFFFAOYSA-N
- SMILES: Cl.S(C1C(C)=NOC=1C)(NC1CCNCC1)(=O)=O
Computed Properties
- Exact Mass: 295.0757403g/mol
- Monoisotopic Mass: 295.0757403g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 348
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 92.6Ų
3,5-dimethyl-N-piperidin-4-ylisoxazole-4-sulfonamide hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D236301-100mg |
3,5-dimethyl-n-piperidin-4-ylisoxazole-4-sulfonamide hydrochloride |
1830573-49-3 | 100mg |
$ 95.00 | 2022-06-05 | ||
| TRC | D236301-500mg |
3,5-dimethyl-n-piperidin-4-ylisoxazole-4-sulfonamide hydrochloride |
1830573-49-3 | 500mg |
$ 365.00 | 2022-06-05 | ||
| TRC | D236301-1g |
3,5-dimethyl-n-piperidin-4-ylisoxazole-4-sulfonamide hydrochloride |
1830573-49-3 | 1g |
$ 570.00 | 2022-06-05 | ||
| Life Chemicals | F2158-1703-0.25g |
3,5-dimethyl-N-piperidin-4-ylisoxazole-4-sulfonamide hydrochloride |
1830573-49-3 | 95%+ | 0.25g |
$523.0 | 2023-09-06 | |
| Life Chemicals | F2158-1703-0.5g |
3,5-dimethyl-N-piperidin-4-ylisoxazole-4-sulfonamide hydrochloride |
1830573-49-3 | 95%+ | 0.5g |
$551.0 | 2023-09-06 | |
| Life Chemicals | F2158-1703-1g |
3,5-dimethyl-N-piperidin-4-ylisoxazole-4-sulfonamide hydrochloride |
1830573-49-3 | 95%+ | 1g |
$580.0 | 2023-09-06 | |
| Life Chemicals | F2158-1703-2.5g |
3,5-dimethyl-N-piperidin-4-ylisoxazole-4-sulfonamide hydrochloride |
1830573-49-3 | 95%+ | 2.5g |
$1267.0 | 2023-09-06 | |
| Life Chemicals | F2158-1703-5g |
3,5-dimethyl-N-piperidin-4-ylisoxazole-4-sulfonamide hydrochloride |
1830573-49-3 | 95%+ | 5g |
$1909.0 | 2023-09-06 | |
| Life Chemicals | F2158-1703-10g |
3,5-dimethyl-N-piperidin-4-ylisoxazole-4-sulfonamide hydrochloride |
1830573-49-3 | 95%+ | 10g |
$2675.0 | 2023-09-06 |
3,5-dimethyl-N-piperidin-4-ylisoxazole-4-sulfonamide hydrochloride Related Literature
-
Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
-
Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
-
Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
-
Jason Wan Lab Chip, 2020,20, 4528-4538
Additional information on 3,5-dimethyl-N-piperidin-4-ylisoxazole-4-sulfonamide hydrochloride
Introduction to 3,5-dimethyl-N-piperidin-4-ylisoxazole-4-sulfonamide hydrochloride (CAS No. 1830573-49-3)
3,5-dimethyl-N-piperidin-4-ylisoxazole-4-sulfonamide hydrochloride, identified by the chemical identifier CAS No. 1830573-49-3, represents a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This sulfonamide derivative, featuring a piperidine moiety and an isoxazole ring, has garnered attention due to its structural complexity and potential biological activities. The hydrochloride salt form enhances its solubility, making it a promising candidate for further investigation in drug discovery and development.
The structural framework of 3,5-dimethyl-N-piperidin-4-ylisoxazole-4-sulfonamide hydrochloride consists of a central isoxazole ring substituted at the 3 and 5 positions with methyl groups, a 4-piperidinyl group at the 4-position of the isoxazole ring, and a sulfonamide functional group at the 4-position of the isoxazole ring. This unique arrangement of substituents contributes to its distinct chemical properties and biological interactions. The sulfonamide group is known for its ability to form hydrogen bonds, which can enhance binding affinity to biological targets, while the piperidine ring provides steric and electronic properties that influence molecular recognition.
In recent years, there has been growing interest in exploring novel sulfonamide derivatives as potential therapeutic agents. Sulfonamides have a long history of use in medicine, with several drugs derived from this class demonstrating efficacy in treating various diseases. The compound 3,5-dimethyl-N-piperidin-4-ylisoxazole-4-sulfonamide hydrochloride is being investigated for its potential pharmacological effects, particularly in the context of inhibiting key enzymes or receptors involved in metabolic disorders, inflammatory responses, and other pathological processes.
One of the most compelling aspects of 3,5-dimethyl-N-piperidin-4-ylisoxazole-4-sulfonamide hydrochloride is its structural diversity, which allows for modifications that can optimize its biological activity. Researchers are exploring various synthetic pathways to modify this compound, aiming to enhance its potency, selectivity, and pharmacokinetic properties. The integration of computational chemistry and high-throughput screening techniques has accelerated the discovery process, enabling rapid identification of lead compounds for further development.
Recent studies have highlighted the potential of isoxazole derivatives as scaffolds for drug discovery. The isoxazole ring is a versatile pharmacophore that can interact with multiple biological targets, including enzymes and receptors. The presence of both methyl groups and a sulfonamide moiety in 3,5-dimethyl-N-piperidin-4-ylisoxazole-4-sulfonamide hydrochloride suggests that it may exhibit broad-spectrum activity against various therapeutic targets. This compound has shown promise in preclinical studies as an inhibitor of certain enzymes implicated in cancer progression and inflammation.
The synthesis of 3,5-dimethyl-N-piperidin-4-ylisoxazole-4-sulfonamide hydrochloride involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and palladium-catalyzed hydrogenation, have been employed to construct the complex molecular framework efficiently. The optimization of these synthetic routes is crucial for scalable production and cost-effective manufacturing.
The pharmacological evaluation of 3,5-dimethyl-N-piperidin-4-ylisoxazole-4-sulfonamide hydrochloride has revealed several interesting properties. In vitro assays have demonstrated its ability to modulate the activity of target enzymes with high specificity. Additionally, preliminary animal studies suggest that this compound may have favorable pharmacokinetic profiles, including good oral bioavailability and reasonable tissue distribution. These findings support further investigation into its therapeutic potential.
The development of novel pharmaceuticals often involves rigorous testing to assess safety and efficacy before human clinical trials can begin. 3,5-dimethyl-N-piperidin-4-ylisoxazole-4-sulfonamide hydrochloride is currently undergoing comprehensive toxicological studies to evaluate its safety profile. These studies include acute toxicity tests, chronic toxicity assessments, and genetic toxicity evaluations to ensure that it meets regulatory standards for human use. The results of these studies will be critical in determining whether this compound progresses to clinical development.
The impact of computational modeling on drug discovery cannot be overstated. Molecular docking simulations have been used to predict how 3,5-dimethyl-N-piperidin-4-ylisoxazole-4-sulfonamide hydrochloride interacts with biological targets at the atomic level. These simulations provide valuable insights into binding affinities and mechanisms of action, guiding further optimization efforts. By leveraging computational tools alongside experimental data, researchers can accelerate the drug discovery process significantly.
The future prospects for 3,5-dimethyl-N-piperidin-4-ylisoxazole-4-sulfonamide hydrochloride are promising given its unique structural features and demonstrated biological activity. Ongoing research aims to identify new therapeutic applications for this compound by exploring different disease indications and developing novel formulations that enhance its delivery and efficacy. Collaborative efforts between academic institutions and pharmaceutical companies are essential for translating laboratory findings into viable therapeutic options for patients worldwide.
1830573-49-3 (3,5-dimethyl-N-piperidin-4-ylisoxazole-4-sulfonamide hydrochloride) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)